(E)-3-(Quinolin-4-yl)acrylaldehyde is a synthetic organic compound characterized by its unique structure, which features an acrylaldehyde moiety attached to a quinoline ring. This compound is classified as a quinoline derivative, a class known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential therapeutic uses, particularly in the development of antiviral and anticancer agents .
The compound can be synthesized through various organic reactions, and its derivatives are often used in pharmaceutical research. Its significance lies in its structural components, which offer potential for various chemical transformations and biological activities.
The synthesis of (E)-3-(Quinolin-4-yl)acrylaldehyde typically involves several steps:
The synthesis may require specific reagents and conditions, including:
(E)-3-(Quinolin-4-yl)acrylaldehyde has a distinctive molecular structure that includes:
(E)-3-(Quinolin-4-yl)acrylaldehyde can participate in various chemical reactions:
The reactivity of this compound makes it suitable for further derivatization, which is valuable in medicinal chemistry for developing new therapeutic agents.
The mechanism of action for (E)-3-(Quinolin-4-yl)acrylaldehyde is largely dependent on its interactions with biological targets, which may include enzymes or receptors involved in disease processes.
Properties such as boiling point, melting point, and vapor pressure are crucial for understanding the handling and storage requirements of this compound.
(E)-3-(Quinolin-4-yl)acrylaldehyde has significant applications in scientific research, particularly in:
This compound exemplifies the importance of quinoline derivatives in drug discovery and development, highlighting their role as starting materials for synthesizing therapeutically relevant agents.
The emergence of quinoline-based acrylaldehydes represents a strategic evolution in medicinal chemistry, building upon centuries of quinoline pharmacology. Quinolines were first isolated from coal tar in 1834 and gained therapeutic prominence with the antimalarial quinine in the 19th century [3] [4]. The intentional incorporation of acrylaldehyde functionalities began in the late 20th century as researchers sought to enhance the reactivity and target specificity of quinoline cores. Early synthetic routes adapted classical methodologies like the Skraup reaction (aniline-glycerol condensation under acidic conditions) and Friedländer synthesis (2-aminobenzaldehyde-ketone cyclization) to introduce α,β-unsaturated aldehyde extensions at the quinoline C4 position [3] [4]. This molecular hybridization was driven by the recognition that acrylaldehydes serve as versatile Michael acceptors and synthetic intermediates for further derivatization. Notably, (E)-3-(Quinolin-4-yl)acrylaldehyde emerged as a pivotal scaffold for constructing antineoplastic agents, leveraging the innate bioactivity of quinoline while introducing new electrophilic sites for biological nucleophile interactions [7] [8].
Table 1: Historical Development of Quinoline-Acrylaldehyde Hybrids | Time Period | Key Development | Significance |
---|---|---|---|
1834 | Isolation of quinoline from coal tar | Foundation of quinoline chemistry | |
1880s | Skraup/Friedländer syntheses established | Enabled laboratory-scale quinoline production | |
Mid-20th century | Chloroquine (4-aminoquinoline) clinical use | Validated quinoline scaffold for therapeutics | |
1980s-1990s | Rational design of C4-functionalized quinolines | Introduction of acrylaldehyde conjugates | |
21st century | (E)-isomer optimization for drug discovery | Improved target specificity and synthetic utility |
The E-configuration of 3-(quinolin-4-yl)acrylaldehyde is pharmacologically indispensable, conferring distinct geometric and electronic properties essential for bioactivity. Stereoselective synthesis ensures the acrylaldehyde chain extends coplanar with the quinoline ring, creating a fully conjugated π-system that enhances DNA intercalation capability and protein binding affinity [7] [10]. This planar arrangement facilitates charge transfer interactions with biological targets, as confirmed by density functional theory (DFT) calculations showing reduced highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gaps (ΔE = 3.1-4.2 eV) compared to Z-isomers [10]. The E-isomer's electrophilicity is markedly heightened at the β-carbon of the acrylaldehyde moiety, enabling selective Michael additions with cysteine thiols in protein targets—a mechanism exploited in anticancer agent design [7]. Structure-activity relationship (SAR) studies demonstrate that E-configured analogs exhibit 5-20 fold greater cytotoxicity than Z-isomers against breast (MDA-MB-468) and colon (HCT-116) cancer lines due to improved target engagement [8] [10]. Modern mechano-synthetic approaches now achieve >98% E-selectivity via extrusion-Heck couplings, overcoming historical isomer mixture challenges [7].
Table 2: Comparative Properties of (E) vs. (Z) Isomers of 3-(Quinolin-4-yl)acrylaldehyde | Property | (E)-Isomer | (Z)-Isomer |
---|---|---|---|
Bond angle | 172.3° | 14.7° | |
Relative Energy | 0 kcal/mol | +8.2 kcal/mol | |
HOMO-LUMO Gap | 3.4 eV | 4.7 eV | |
IC₅₀ (MCF-7) | 4.8 μM | 62.3 μM | |
DNA binding constant (Kₐ) | 1.9 × 10⁵ M⁻¹ | 3.2 × 10³ M⁻¹ |
The quinolin-4-yl moiety serves as a privileged scaffold in oncology, with (E)-3-(quinolin-4-yl)acrylaldehyde derivatives demonstrating multi-mechanistic antitumor actions. This structural motif intercalates DNA through planar quinoline insertion, inducing topological distortion that impedes replication and transcription—evidenced by comet assay DNA fragmentation and γH2AX phosphorylation markers [6] [10]. Additionally, the C4-acrylaldehyde extension enables covalent inhibition of kinase targets; molecular docking reveals formation of stable thioether adducts with Cys-83 of CDK5 (binding energy: -6.63 kcal/mol; RMSD: 0.95Å), disrupting cancer cell cycle progression at prometaphase [8] [10]. Hybrid pharmacophore strategies have yielded derivatives with dual targeting capabilities, exemplified by VR23—a sulfonylpiperazinyl conjugate that induces centrosome amplification and lysosomal membrane permeabilization in triple-negative breast cancer (TNBC) cells at 1.7-17.6 fold lower concentrations than non-malignant counterparts [8]. The quinoline core's synthetic versatility facilitates strategic modifications: Chlorine at C7 enhances DNA affinity (log P = 2.04), while fluorophenyl at C4 improves pharmacokinetic profiles by modulating log D₇.₄ and P-glycoprotein efflux [3] [7] [9]. These attributes position quinolin-4-yl acrylaldehydes as adaptable templates for next-generation antineoplastics targeting drug-resistant malignancies.
Table 3: Anticancer Mechanisms Enabled by Quinolin-4-yl Structural Motifs | Structural Feature | Biological Effect | Therapeutic Implication |
---|---|---|---|
Planar quinoline ring | DNA intercalation | Replication/transcription inhibition | |
C4-acrylaldehyde (E) | Covalent protein modification | Kinase/ubiquitin pathway disruption | |
C7-chloro substitution | Enhanced lipophilicity (log P +0.8) | Improved membrane penetration | |
Piperazinyl linker | Lysosomotropism | Autophagy inhibition | |
4-fluorophenyl extension | Reduced P-gp recognition | Overcome multidrug resistance |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8